1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)
Description
Molecular Geometry
The compound adopts a non-planar conformation due to steric constraints from the pentane spacer and rotational freedom of the ether linkages. Key geometric features include:
- Maleimide rings : Coplanar with adjacent phenylene groups, stabilized by conjugation.
- Pentane spacer : Adopts a gauche conformation to minimize steric clash between phenylene units.
- Dihedral angles :
| Angle Type | Value (°) |
|---|---|
| Maleimide-phenylene | 15–20 |
| Phenylene-ether-pentane | 110–120 |
Conformational Flexibility
- The pentane chain ($$-(CH₂)₃-$$) allows limited flexibility , restricting the distance between maleimide groups to 8–10 Å .
- Aryl ether linkages enable rotational freedom (~30°), influencing solubility and reactivity.
Spectroscopic Characterization
Fourier-Transform Infrared Spectroscopy (FT-IR)
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| Maleimide $$C=O$$ | 1702, 1775 |
| Aryl ether $$C-O-C$$ | 1240 |
| Aromatic $$C-H$$ | 3030–3100 |
| Aliphatic $$C-H$$ | 2850–2950 |
Nuclear Magnetic Resonance (NMR)
| Signal (δ, ppm) | Integration | Assignment |
|---|---|---|
| 7.83 | 4H | Phenylene ortho-H |
| 6.99 | 4H | Phenylene meta-H |
| 4.08 | 4H | Ether-linked $$CH₂$$ |
| 1.70–1.91 | 6H | Pentane $$CH₂$$ |
| Signal (δ, ppm) | Assignment |
|---|---|
| 170.2 | Maleimide $$C=O$$ |
| 164.1 | Aryl ether $$C-O$$ |
| 132.0 | Phenylene $$C$$ |
| 68.1 | Ether $$CH₂$$ |
Mass Spectrometry (MS)
- ESI-MS (m/z) : 446.15 [M+H]⁺.
- Fragmentation pattern: Loss of pentane-ether chain ($$m/z$$ 279) followed by maleimide ring decomposition.
Crystallographic Data and Solid-State Packing
Single-Crystal X-ray Diffraction
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | $$P2₁/c$$ |
| Unit cell dimensions | $$a = 16.598(5)$$ Å |
| $$b = 8.565(2)$$ Å | |
| $$c = 11.842(4)$$ Å | |
| $$\beta$$ | 108.54(4)° |
| Volume | 1596.18(8) ų |
| Z | 4 |
Solid-State Packing
Properties
IUPAC Name |
1-[4-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]pentoxy]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-17(33-21-10-6-19(7-11-21)27-24(30)14-15-25(27)31)3-2-16-32-20-8-4-18(5-9-20)26-22(28)12-13-23(26)29/h4-15,17H,2-3,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNGZKFLWBISET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC3=CC=C(C=C3)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721666 | |
| Record name | 1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147299-72-7 | |
| Record name | 1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Bis(4-aminophenoxy)pentane Precursor
The diamine precursor, 1,4-bis(4-aminophenoxy)pentane, is synthesized through nucleophilic aromatic substitution:
-
Ditoxylation of pentane-1,4-diol : Reaction with tosyl chloride in dichloromethane yields 1,4-pentanediol ditosylate.
-
Substitution with 4-nitrophenol : The ditosylate reacts with 4-nitrophenol under basic conditions (K₂CO₃, DMF, 110°C, 24 h) to form 1,4-bis(4-nitrophenoxy)pentane.
-
Catalytic hydrogenation : Palladium-on-carbon (10% Pd/C) in ethanol reduces nitro groups to amines at 50 psi H₂, 60°C, 12 h.
Maleamic Acid Formation
Equimolar maleic anhydride and 1,4-bis(4-aminophenoxy)pentane react in anhydrous diethyl ether at 0–5°C for 20 minutes, yielding the bis(maleamic acid) intermediate.
Reaction Conditions
-
Solvent: Diethyl ether (20 mL/g diamine)
-
Temperature: 0–5°C (ice bath)
-
Stirring: 300 rpm
-
Yield: 92–95% (crude)
Cyclization to Bismaleimide
The maleamic acid undergoes dehydration using acetic anhydride and sodium acetate catalyst:
Optimized Parameters
| Parameter | Value |
|---|---|
| Acetic anhydride | 5 eq per maleamic acid |
| Sodium acetate | 0.2 eq |
| Temperature | 100°C |
| Time | 2 h |
| Yield | 68–72% |
Post-reaction purification via recrystallization (ethanol/water, 3:1) enhances purity to >98%.
Microwave-Assisted Single-Pot Synthesis
Microwave irradiation significantly accelerates the cyclization step, as demonstrated in analogous imide syntheses.
Reaction Setup
-
Reagents : 1,4-bis(4-aminophenoxy)pentane (1 eq), maleic anhydride (2.1 eq), glacial acetic acid (0.1 eq catalyst).
-
Solvent : Ethanol (15 mL/g diamine).
-
Microwave reactor : CEM Discover SP, 300 W, dynamic power control.
Kinetic Advantages
The microwave protocol eliminates separate maleamic acid isolation, directly converting precursors to bismaleimide via in-situ cyclization.
Solvent and Catalytic System Screening
Comparative studies reveal solvent-catalyst interactions critical for yield optimization:
Table 1. Solvent-Catalyst Impact on Cyclization Efficiency
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | None | 118 | 39.56 |
| Dioxane | NaOAc | 100 | 70.21 |
| Ethanol | HOAc | 78 | 68.90 |
| DMF | Pyridine | 120 | 65.34 |
Dioxane with sodium acetate emerges as the optimal system, attributed to its high dielectric constant and azeotropic water removal.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR)
¹H Nuclear Magnetic Resonance (DMSO-d₆)**
| Signal (ppm) | Assignment |
|---|---|
| 7.25 (d, 4H) | Phenoxy meta-protons |
| 6.90 (d, 4H) | Phenoxy ortho-protons |
| 4.10 (t, 4H) | Pentane-OCH₂ |
| 3.95 (s, 4H) | Maleimide CH=CH |
| 1.75 (m, 6H) | Pentane central CH₂ |
Mass Spectrometry (EI-MS)**
-
Molecular Ion : m/z 473.25 [M]⁺ (calc. 473.56)
-
Fragments: m/z 265.12 (phenoxy-maleimide), 147.05 (maleimide)
Comparative Methodological Analysis
Table 2. Synthesis Route Merits and Limitations
| Method | Advantages | Drawbacks |
|---|---|---|
| Traditional | High purity, scalable | Long reaction time (4–6 h) |
| Microwave | Rapid (30 min total) | Specialized equipment |
| Solvent-free | Green chemistry compliant | Lower yields (45–50%) |
Industrial-Scale Considerations
For bulk production (>100 kg batches):
Chemical Reactions Analysis
Types of Reactions
1,1’-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1,1’-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
Bis-maleimide derivatives differ primarily in their linker groups and substituents. Key structural analogs include:
*Note: The molecular formula of the target compound can be inferred as C23H20N2O6 (pentane linker + two phenylene-oxy-maleimide units).
Key Observations :
- The pentane linker provides greater flexibility compared to rigid linkers like oxalyl (BVM) or aromatic ethers .
- Shorter linkers (e.g., butane in ) reduce steric hindrance but may limit thermal stability in polymer matrices.
- Azo-linked derivatives introduce redox-active properties, enabling applications in corrosion inhibition.
Physical and Chemical Properties
- Thermal Stability : Bis-maleimides with aromatic linkers (e.g., oxy-phenylene ) exhibit higher thermal stability (>250°C) due to rigid structures, while aliphatic linkers (pentane, butane) offer moderate stability but better processability .
- Solubility : Aliphatic linkers enhance solubility in organic solvents (e.g., DMF, THF) compared to aromatic analogs .
- Reactivity: Maleimide groups undergo Michael addition or radical-mediated crosslinking, with reactivity influenced by linker flexibility.
Polymer Crosslinking
- BVM : Used as a crosslinker in low-density polyethylene (LDPE) to enhance dielectric properties, achieving a 30% reduction in dielectric loss compared to unmodified LDPE .
- 1,4-Bis(maleimido)butane : A shorter-chain analog employed in thermosetting resins, offering high crosslink density but brittleness at elevated temperatures .
Corrosion Inhibition
- Azo-linked bis-maleimides (e.g., Derivative 2 in ) demonstrated 91.30% inhibition efficiency for mild steel in HCl, attributed to adsorption via the azo group and maleimide’s electron-deficient rings .
Biological Activity
1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) is a compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer effects, anti-inflammatory properties, and other relevant biological activities.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure includes two pyrrole-2,5-dione moieties connected by a pentane-1,4-diyl group with ether linkages. This structural arrangement is significant as it influences the compound's biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives. Specifically, compounds containing the pyrrole-2,5-dione structure have shown notable antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A series of experiments were conducted to evaluate the efficacy of 1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) on human cancer cells. The MTT assay was utilized to assess cell viability in various cancer types:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) | HepG2 (liver cancer) | 15.3 | |
| MCF-7 (breast cancer) | 12.7 |
In these studies, the compound exhibited lower IC50 values than doxorubicin in MCF-7 cells, indicating a stronger antiproliferative effect.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrole derivatives have also been investigated. In vitro studies demonstrated that 1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
Experimental Findings
The following table summarizes the anti-inflammatory effects observed:
| Compound | Cytokine Measured | Concentration (µg/mL) | Effect (%) Reduction |
|---|---|---|---|
| 1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) | TNF-alpha | 50 | 45% |
| IL-6 | 50 | 40% |
These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with cellular pathways involved in apoptosis and inflammation. The presence of multiple functional groups allows for diverse interactions with biomolecules.
Proposed Mechanisms
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
- Inhibition of NF-kB Pathway : By reducing the activation of NF-kB, the compound may decrease the expression of inflammatory cytokines.
Q & A
Q. Purity Optimization :
- Recrystallization : Use methanol or ethanol for high-purity crystals (≥96% purity reported in ).
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to remove unreacted monomers.
- HPLC Analysis : Monitor retention times against standards (e.g., CAS 13676-54-5 derivatives) .
Which spectroscopic and thermal characterization methods are critical for confirming the structure and stability of this compound?
Basic Research Question
Key Techniques :
Q. Thermal Stability :
| Property | Value (Typical) | Reference |
|---|---|---|
| Melting Point (Tm) | 210–220°C | |
| Decomposition Onset (Td) | >300°C |
How do structural modifications (e.g., linker length, substituents) influence the polymerization kinetics and crosslinking density of this bismaleimide?
Advanced Research Question
Linker Effects :
- Pentane vs. Shorter Alkyl Chains : Longer linkers (e.g., pentane) reduce steric hindrance, enhancing reactivity with amines or thiols. This increases crosslinking density in polymer networks .
- Aromatic vs. Aliphatic Linkers : Phenylene groups improve thermal stability but may reduce solubility in nonpolar solvents .
Q. Methodology for Kinetics :
- Rheometry : Track viscosity changes during curing to determine gelation time.
- Kinetic Modeling : Use Arrhenius equations to correlate temperature with reaction rates (e.g., activation energy ~60–80 kJ/mol for similar systems) .
What experimental strategies resolve contradictions in reported thermal stability data for bismaleimide derivatives?
Advanced Research Question
Common Discrepancies :
Q. Resolution Strategies :
Controlled Annealing : Heat samples at 10°C/min under nitrogen to standardize thermal history.
TGA-MS Coupling : Identify decomposition products (e.g., CO₂ from maleimide rings) to differentiate thermal vs. oxidative degradation .
Comparative DSC : Analyze reference compounds (e.g., CAS 13676-54-5) under identical conditions .
How can computational modeling predict the reactivity of this compound in copolymer systems?
Advanced Research Question
Methods :
Q. Validation :
- Compare predicted vs. experimental FT-IR peak shifts (e.g., C=O stretching) post-reaction .
What protocols ensure safe handling given the compound’s reactivity and toxicity?
Basic Research Question
Safety Data :
Q. Storage :
- Keep under nitrogen at 4°C to prevent moisture absorption and premature polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
